molecular formula C13H17N3O B8346966 A7 Nicotinic receptor agonist-1

A7 Nicotinic receptor agonist-1

Cat. No.: B8346966
M. Wt: 231.29 g/mol
InChI Key: SWFYVZKNABTMPR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] is a complex organic compound that features a unique spirocyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] typically involves enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] is unique due to its spirocyclic structure, which imparts specific stereochemical properties and biological activities. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-amine

InChI

InChI=1S/C13H17N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8,14H2/t13-/m0/s1

InChI Key

SWFYVZKNABTMPR-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)N

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine](1.4 g, 5.36 mmol), and 10% palladium on carbon (48% water wet, 270 mg) in methanol (90 mL) was hydrogenated for 1 hour at 50 psi of hydrogen. The catalyst was filtered off through a pad of celite and the solvent was evaporated under reduced to obtain the amine (1.2 g, 5.25 mmol, 98%) as a tan solid: electrospray MS (m/z, relative intensity) 232 ([MH]+, 100).
Name
5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
amine
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] (1.4 g 5.36 mmol), and 10% palladium on carbon (48% water wet, 270 mg) in methanol (90 mL) was hydrogenated for 1 hour at 50 psi of hydrogen. The catalyst was filtered off through a pad of celite and the solvent was evaporated under reduced to obtain the amine (1.2 g, 5.25 mmol, 98%) as a tan solid: electrospray MS (m/z, relative intensity) 232 ([MH]+, 100).
Name
5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
amine
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.